molecular formula C33H35NO9 B6289824 Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-94-8

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289824
CAS No.: 864876-94-8
M. Wt: 589.6 g/mol
InChI Key: KTUWKPKBKDNNDA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of aspartic acid, commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester (OtBu) protecting group, and a phenyl group linked to an ethylene glycol chain. This compound is particularly useful in solid-phase peptide synthesis due to its ability to prevent the formation of aspartimide by-products.

Biochemical Analysis

Biochemical Properties

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is primarily used in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The compound’s Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the tert-butyl ester protects the side-chain carboxyl group. These protective groups are selectively removed during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain .

Cellular Effects

This compound influences various cellular processes by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, enzymes, or structural proteins, thereby affecting cell function and behavior. For example, peptides synthesized with this compound can be used to study the effects of specific amino acid sequences on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, to expose the amino group for coupling with the next amino acid. The tert-butyl ester is removed by treatment with an acid, such as trifluoroacetic acid, to expose the side-chain carboxyl group. These deprotection steps are crucial for the stepwise assembly of the peptide chain. The compound’s interactions with peptidyl transferases and other enzymes ensure the accurate and efficient synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound retains its effectiveness in peptide synthesis for extended periods when stored properly. Degradation products can form if the compound is not handled and stored correctly, potentially affecting the efficiency of peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the synthesis of peptides that can be used to study various biological processes. At high doses, the compound or its degradation products may exhibit toxic effects, such as cytotoxicity or adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis decreases beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the stepwise assembly of peptide chains. The removal of protective groups during the synthesis process is mediated by specific enzymes and chemical reagents, ensuring the accurate formation of peptide bonds. The compound’s involvement in these pathways is crucial for the efficient synthesis of peptides with desired sequences and functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s protective groups influence its solubility and transport properties, affecting its localization and accumulation within cells. The distribution of the compound within tissues can impact its effectiveness in peptide synthesis and its potential effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its protective groups and interactions with cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Its localization within the endoplasmic reticulum, Golgi apparatus, or other organelles can affect its activity and function in peptide synthesis. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:

    Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a tert-butyl ester (OtBu) group.

    Fmoc Protection: The amino group of the aspartic acid is protected using the Fmoc group.

    Linking to Phenyl Group: The protected aspartic acid is then linked to a phenyl group through an ethylene glycol chain.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high purity and yield. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and OtBu protecting groups can be removed under specific conditions to yield the free amino and carboxyl groups, respectively.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) in DCM is used for OtBu deprotection.

    Coupling: DIC and HOBt are frequently used as coupling reagents in the presence of DMF.

Major Products:

    Deprotected Aspartic Acid Derivative: Removal of the Fmoc and OtBu groups yields the free aspartic acid derivative.

    Extended Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in the synthesis of peptides and proteins, particularly in the development of therapeutic peptides.

Biology:

    Protein Engineering: It is used in the study of protein structure and function, enabling the creation of modified proteins with specific properties.

Medicine:

    Drug Development: The compound is utilized in the design and synthesis of peptide-based drugs, which have applications in treating various diseases.

Industry:

    Biotechnology: It is employed in the production of synthetic peptides for use in research and diagnostics.

Comparison with Similar Compounds

    Fmoc-L-Asp(OtBu)-OH: Similar in structure but lacks the phenyl group linked to the ethylene glycol chain.

    Fmoc-L-Glu(OtBu)-OH: Another Fmoc-protected amino acid with a similar protecting group strategy but derived from glutamic acid.

Uniqueness:

    Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: is unique due to the presence of the phenyl group linked to the ethylene glycol chain, which provides additional stability and solubility compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWKPKBKDNNDA-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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